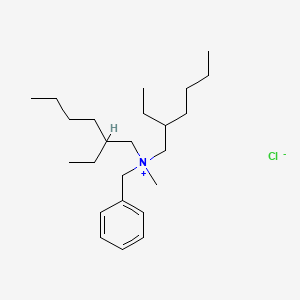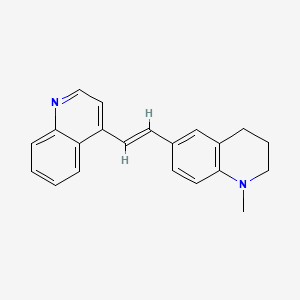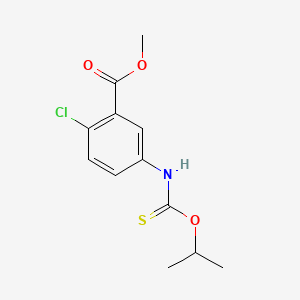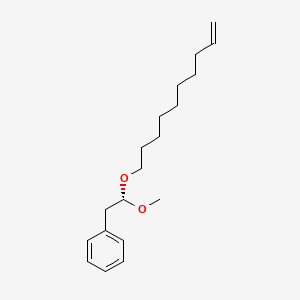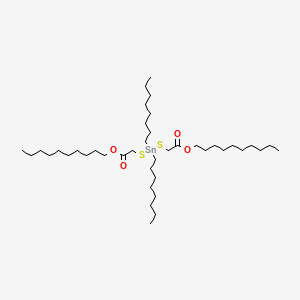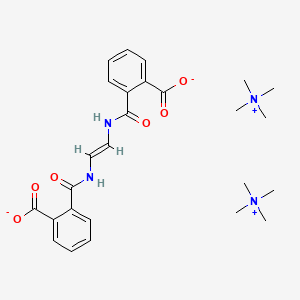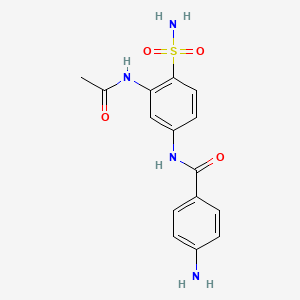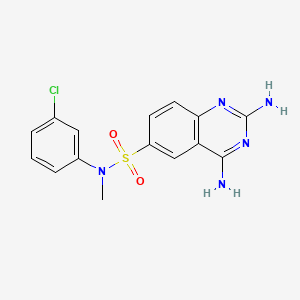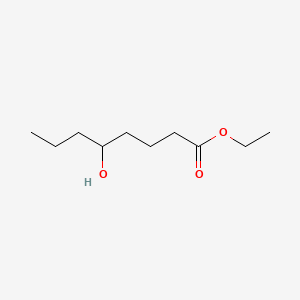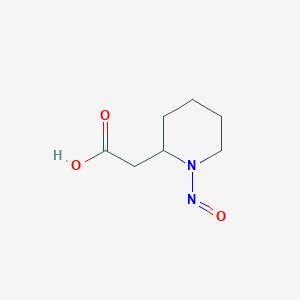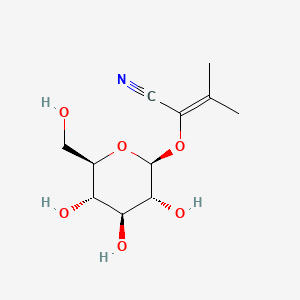
Acacipetalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acacipetalin is a cyanogenic glucoside, a type of natural compound found in certain species of the Acacia plant. Cyanogenic glucosides are known for their ability to release hydrogen cyanide when hydrolyzed, which serves as a defense mechanism against herbivores. This compound has been identified in species such as Acacia sieberiana var. woodii and Acacia lasiopetala .
準備方法
Synthetic Routes and Reaction Conditions
Acacipetalin can be synthesized from its precursor, prothis compound, which is a natural β-D-glucopyranoside of 2-hydroxy-3-methylbut-3-enenitrile . The synthesis involves the conversion of prothis compound to this compound through specific reaction conditions, including the presence of 0.01 N NH₄OH, which induces epimerization .
Industrial Production Methods
The industrial production of this compound involves the extraction and isolation from Acacia species. The process includes the use of solvents such as hot ethyl acetate and absolute alcohol to separate this compound from other compounds like pinit (inositol mono-methyl ether) . The isolation process is optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
Acacipetalin undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis with β-glucosidase releases hydrogen cyanide.
Epimerization: In the presence of NH₄OH, this compound can epimerize to form different isomers.
Common Reagents and Conditions
β-Glucosidase: Used for enzymatic hydrolysis.
NH₄OH: Used for inducing epimerization.
Major Products Formed
Hydrogen Cyanide: Released during hydrolysis.
Isobutyraldehyde: Formed as a byproduct during hydrolysis.
科学的研究の応用
Acacipetalin has several applications in scientific research:
Chemistry: Used as a model compound to study cyanogenic glucosides and their hydrolysis mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Explored for potential therapeutic uses due to its bioactive properties.
Industry: Utilized in the development of natural pesticides and other agrochemical products.
作用機序
The mechanism of action of acacipetalin involves its hydrolysis by β-glucosidase, which releases hydrogen cyanide. This toxic compound acts as a defense mechanism by deterring herbivores from consuming the plant . The molecular targets include enzymes involved in the hydrolysis process and pathways related to cyanide toxicity.
類似化合物との比較
Similar Compounds
Acaciberin: Another cyanogenic glucoside found in Acacia species.
Isocardiospermin-5-(p-hydroxy)benzoate: A leucine-derived cyanogenic glucoside.
Uniqueness
Acacipetalin is unique due to its specific structure and the presence of a double bond in the α position relative to the cyano moiety . This structural feature distinguishes it from other cyanogenic glucosides and contributes to its specific chemical properties and biological activities.
特性
CAS番号 |
644-68-8 |
|---|---|
分子式 |
C11H17NO6 |
分子量 |
259.26 g/mol |
IUPAC名 |
3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C11H17NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h7-11,13-16H,4H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1 |
InChIキー |
MYXHDFJISNKPJY-KAMPLNKDSA-N |
異性体SMILES |
CC(=C(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
正規SMILES |
CC(=C(C#N)OC1C(C(C(C(O1)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


